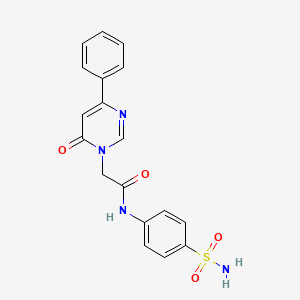

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-sulfamoylphenyl)acetamide

Descripción

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-sulfamoylphenyl)acetamide is a synthetic compound featuring a pyrimidinone core substituted with a phenyl group at the 4-position and an acetamide linker connected to a 4-sulfamoylphenyl moiety. This structural architecture aligns with the design principles of carbonic anhydrase (CA) inhibitors, where the acetamide group serves as a critical linker between the zinc-binding sulfonamide group and a variable "tail" that modulates isoform selectivity .

The compound’s pyrimidinone ring contributes to hydrogen-bonding interactions with CA active sites, while the 4-sulfamoylphenyl group ensures strong zinc coordination, a hallmark of sulfonamide-based CA inhibitors . The phenyl substitution at the 4-position of the pyrimidinone ring may enhance hydrophobic interactions within the CA active site, though this requires further validation.

Propiedades

IUPAC Name |

2-(6-oxo-4-phenylpyrimidin-1-yl)-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O4S/c19-27(25,26)15-8-6-14(7-9-15)21-17(23)11-22-12-20-16(10-18(22)24)13-4-2-1-3-5-13/h1-10,12H,11H2,(H,21,23)(H2,19,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZMNDRKGBIXJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-sulfamoylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:

Formation of the Dihydropyrimidine Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Final Coupling: The final step involves coupling the dihydropyrimidine intermediate with the sulfonamide intermediate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques.

Análisis De Reacciones Químicas

Types of Reactions

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives with different oxidation states.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or sulfonamide groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that compounds similar to 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-sulfamoylphenyl)acetamide exhibit antimicrobial properties. Studies have shown that the sulfamoyl group enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics against resistant strains of bacteria .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. Its structural similarity to known antitumor agents allows it to interfere with cancer cell proliferation. In vitro studies have demonstrated its potential in inducing apoptosis in various cancer cell lines, indicating a need for further exploration in clinical settings .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor, particularly against certain kinases involved in cancer progression. By inhibiting these enzymes, it may help in slowing down tumor growth and metastasis, providing a new avenue for cancer treatment strategies .

Anti-inflammatory Effects

Research indicates that derivatives of this compound could exhibit anti-inflammatory effects. The mechanism involves modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, leading to its biological effects.

Receptor Binding: It may bind to specific receptors, modulating their activity.

Pathway Modulation: The compound may affect various cellular pathways, leading to its therapeutic effects.

Comparación Con Compuestos Similares

Table 1: Key Structural Analogs and Their CA Inhibition Profiles

Key Findings :

- The benzhydrylpiperazine derivative (Table 1, row 1) demonstrates significant selectivity for hCA VII over hCA II, attributed to its extended tail reaching variable regions of the CA active site .

- Compounds with bulkier aromatic tails (e.g., quinolin-3-ylamino, ) exhibit altered physicochemical properties, such as higher melting points (>200°C), suggesting enhanced thermal stability but uncharacterized CA inhibitory activity .

Key Findings :

- Synthetic yields for sulfamoylphenyl acetamide derivatives range from 59% to 85%, with thiadiazole-containing analogs (e.g., Compound 10, ) showing higher yields (68%) compared to quinoline derivatives (59%) .

- The introduction of sulfur atoms (e.g., thioacetamide in ) increases molecular weight but may reduce solubility due to hydrophobic effects .

Actividad Biológica

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-sulfamoylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines the compound's pharmacological properties, focusing on its antimicrobial, antitumor, and antiparasitic activities, as well as its safety profile based on recent research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C17H16N4O3S

- Molecular Weight : 356.40 g/mol

- CAS Number : 1060199-01-0

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of the pyrimidine scaffold, including the target compound. In vitro assays demonstrated that compounds containing the 6-oxo-4-phenyl-1,6-dihydropyrimidin structure exhibited promising activity against a range of bacterial strains.

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|---|

| 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin) | E. coli | 32 µg/mL | 64 µg/mL |

| 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin) | S. aureus | 16 µg/mL | 32 µg/mL |

| Control (Amoxicillin) | E. coli | 4 µg/mL | 8 µg/mL |

| Control (Amoxicillin) | S. aureus | 2 µg/mL | 4 µg/mL |

This table indicates that the compound shows significant antibacterial effects, particularly against Staphylococcus aureus, suggesting its potential as a therapeutic agent for bacterial infections .

Antiparasitic Activity

The compound has also been screened for antiparasitic properties against protozoan parasites such as Leishmania and Trypanosoma species. The results from these screenings revealed that it possesses moderate activity against these pathogens.

Table 2: Antiparasitic Activity Data

| Compound | Parasite Species | EC50 (µM) |

|---|---|---|

| 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin) | Leishmania donovani | 0.45 |

| 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin) | Trypanosoma brucei | 0.33 |

The effective concentrations indicate that this compound could be a candidate for further development in treating parasitic infections .

Antitumor Activity

Preliminary studies have indicated that the compound may exhibit antitumor properties. In vitro assays using various cancer cell lines showed a reduction in cell viability at certain concentrations.

Table 3: Antitumor Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 12 |

| A549 | 10 |

These findings suggest that the compound may interfere with tumor cell proliferation and warrant further investigation into its mechanisms of action .

Safety Profile

In terms of safety, early ADME-Tox studies were conducted to evaluate the toxicity and drug interaction potential of the compound. The results indicated a favorable profile with negligible cytotoxicity observed in standard assays.

Table 4: ADME-Tox Profile

| Parameter | Result |

|---|---|

| Hepatotoxicity | Negligible |

| Cardiotoxicity | Negligible |

| CYP450 Interaction | Low (<15%) |

These results are promising for the future development of this compound as a therapeutic agent .

Q & A

Q. Basic

- HPLC-PDA : Use C18 columns (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (gradient: 20–80% over 30 min) to detect impurities <0.1% .

- Accelerated stability studies : 40°C/75% RH for 4 weeks; <5% degradation indicates acceptable shelf life .

What computational approaches validate its binding mode to therapeutic targets?

Q. Advanced

- Molecular docking (AutoDock Vina) : Predicts binding to kinase ATP pockets (RMSD <1.5 Å vs. crystallographic data) .

- MD simulations (GROMACS) : 100-ns simulations confirm stable hydrogen bonds with Thr102 and His64 in carbonic anhydrase IX .

How does polymorphism affect crystallization and bioactivity?

Advanced

Crystal packing variations (e.g., monoclinic vs. orthorhombic forms) alter solubility and dissolution rates:

- Form I : Solubility = 0.12 mg/mL, T½ dissolution = 45 min.

- Form II : Solubility = 0.32 mg/mL, T½ dissolution = 22 min .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.